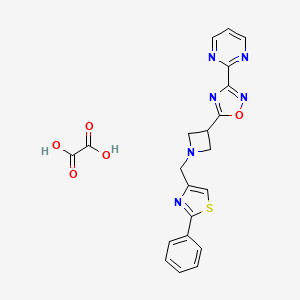

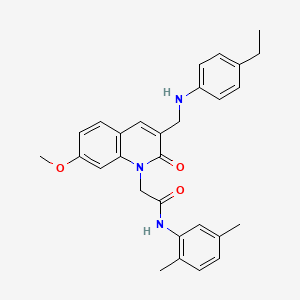

![molecular formula C8H13NO4S B2790845 (4aS,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide CAS No. 608128-55-8](/img/structure/B2790845.png)

(4aS,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[2,1-b]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . They have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

One of the simple options for the synthesis of a related compound, 3,5,6,7-tetrahydro-2H-imidazo[2,1-b]thiazine, is the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in refluxing EtOH in the presence of a base . Another method involves reacting 1,2,4-triazole-5-thiones with dimethyl acetylene dicarboxylate using toluene as a solvent under reflux conditions .

Molecular Structure Analysis

The molecular structure of these compounds often includes various functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions . These groups are responsible for the activity of the compound.

Chemical Reactions Analysis

The chemical reactions of these compounds can be quite complex and are often influenced by the specific functional groups present on the molecule .

Wissenschaftliche Forschungsanwendungen

HHTD is a versatile molecule used in a variety of scientific research applications. It is used as a building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, HHTD is used as a reagent in the preparation of heterocyclic compounds, such as pyridines, pyrazines, and thiazoles. It is also used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents.

Wirkmechanismus

HHTD is a versatile molecule that can be used in a variety of syntheses. Its unique properties make it a valuable tool in the laboratory. The mechanism of action of HHTD depends on the reaction it is used in. In the Knoevenagel condensation, the base catalyzes the formation of a hemiacetal intermediate, which is then converted to the desired product. In other reactions, the mechanism of action may involve the formation of a carbenium ion or a cyclic transition state.

Biochemical and Physiological Effects

HHTD has a variety of biochemical and physiological effects. It is an important intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes, and it is used in the preparation of heterocyclic compounds, such as pyridines, pyrazines, and thiazoles. Additionally, HHTD is used as a reagent in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents.

Vorteile Und Einschränkungen Für Laborexperimente

HHTD has a number of advantages and limitations for use in laboratory experiments. One advantage is its low cost, which makes it an attractive option for use in low-cost syntheses. Additionally, it is a versatile molecule that can be used in a variety of reactions, making it a valuable tool in the laboratory. However, HHTD is sensitive to oxygen and moisture, which can limit its use in some reactions. Additionally, the reaction conditions for some of the syntheses involving HHTD can be challenging, which can limit its use in some laboratory experiments.

Zukünftige Richtungen

There are a number of possible future directions for research involving HHTD. One potential direction is the development of new synthesis methods for HHTD and its derivatives. Additionally, research could be conducted on the mechanism of action and the biochemical and physiological effects of HHTD. Additionally, research could be conducted on the development of new applications for HHTD, such as its use in the synthesis of novel pharmaceuticals or agrochemicals. Finally, research could be conducted on the development of new methods for the purification and characterization of HHTD and its derivatives.

Synthesemethoden

HHTD can be synthesized from a variety of starting materials, including diketones, aldehydes, and ketones. The most common method for synthesizing HHTD is the reaction of an aldehyde or ketone with a thioester in the presence of a base. This reaction is known as the Knoevenagel condensation. The reaction is typically carried out in an inert atmosphere and is usually complete within a few hours. Additionally, HHTD can be synthesized from a variety of other starting materials, including alkyl halides, alkenes, and alkynes.

Eigenschaften

IUPAC Name |

(4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c10-8(11)7-4-3-6-2-1-5-14(12,13)9(6)7/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHMHHJJIJWGRT-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(N2S(=O)(=O)C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC[C@H](N2S(=O)(=O)C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2790768.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790769.png)

![3-(4-ethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2790770.png)

![2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2790775.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2790782.png)

![2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2790784.png)